molecular formula C10H12ClN3O2 B12909013 Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride

Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride

Cat. No.: B12909013
M. Wt: 241.67 g/mol
InChI Key: FJSYLQODKRROAK-UHFFFAOYSA-N
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Description

Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown potential in various scientific research applications, especially in the field of cancer therapy due to its ability to inhibit the proliferation and migration of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of 50°C to obtain the desired product . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride involves the inhibition of FGFRs. These receptors are involved in several cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFRs, the compound can prevent the proliferation and migration of cancer cells. The molecular targets and pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride is unique due to its specific structure and potent inhibitory activity against FGFRs. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylamino)acetate;hydrochloride

InChI

InChI=1S/C10H11N3O2.ClH/c1-15-9(14)6-12-8-5-13-10-7(8)3-2-4-11-10;/h2-5,12H,6H2,1H3,(H,11,13);1H

InChI Key

FJSYLQODKRROAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CNC2=C1C=CC=N2.Cl

Origin of Product

United States

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